![molecular formula C19H34N2O3 B12638103 N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[45]decan-2-yl)methyl)pivalamide is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[45]decan-2-yl)methyl)pivalamide typically involves multi-step synthetic routesThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it has shown promise in studies related to enzyme inhibition and receptor binding. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways .
Mécanisme D'action
The mechanism of action of N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating G protein-coupled receptor signaling .
Comparaison Avec Des Composés Similaires
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide can be compared with other spirocyclic compounds, such as N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides. While both compounds share a spirocyclic core, their functional groups and biological activities differ significantly.
Propriétés
Formule moléculaire |
C19H34N2O3 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[[8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]methyl]propanamide |
InChI |
InChI=1S/C19H34N2O3/c1-14(2)12-16(22)21-10-8-19(9-11-21)7-6-15(24-19)13-20-17(23)18(3,4)5/h14-15H,6-13H2,1-5H3,(H,20,23) |
Clé InChI |
QKWSDFBAXDZDAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N1CCC2(CCC(O2)CNC(=O)C(C)(C)C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


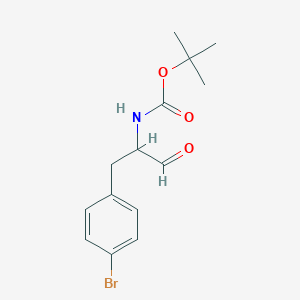
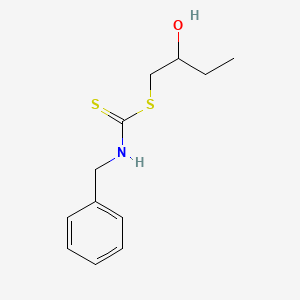
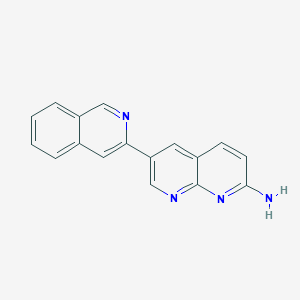
![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)


![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
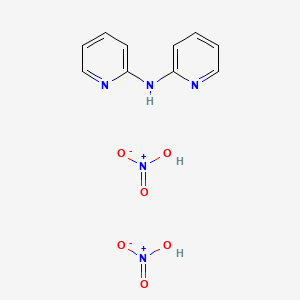
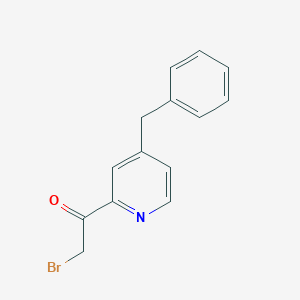
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
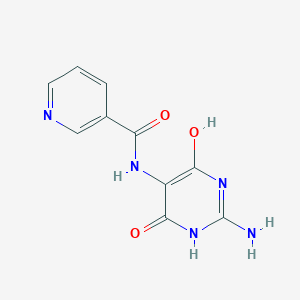
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
